molecular formula C17H17N3O4S B2549945 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-25-1

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2549945
CAS No.: 851978-25-1
M. Wt: 359.4
InChI Key: CMPOIEFTULPIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication . The exact pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

What sets 2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide apart is its specific substitution pattern, which imparts unique biological and chemical properties. This makes it a valuable compound for targeted research and development .

Biological Activity

2,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound features a unique structural combination of methoxy groups and a benzothiazole moiety, which significantly enhances its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_4O_3S. The compound consists of:

  • Two methoxy groups at the 2 and 4 positions of the benzamide ring.
  • A benzothiazole moiety linked to the phenyl group.

This structural uniqueness contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cell lines. Below are the key findings regarding its biological effects:

Antimicrobial Activity

One of the notable activities of this compound is its effectiveness against Mycobacterium tuberculosis . Studies have shown that it inhibits the growth and proliferation of this bacterium by binding to the active sites of target enzymes essential for bacterial survival. This interaction disrupts critical biochemical pathways within the bacteria, suggesting its potential as an anti-tubercular agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance:

  • It has been shown to induce apoptosis and cell cycle arrest in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 µM .
  • The compound's mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for both microbial and cancer cell survival.
  • Receptor Modulation : Its structural components allow it to effectively fit into enzyme active sites, which could lead to inhibition or modulation of enzymatic activity.

Case Studies

Several studies have highlighted the compound's potential:

  • Antitubercular Activity : A study focused on evaluating various benzothiazole derivatives found that this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting further investigation for drug development .
  • Cancer Cell Line Studies : In another investigation involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through various mechanisms, including modulation of IL-6 and TNF-alpha levels .

Comparative Analysis Table

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains dual methoxy substituents enhancing biological activitySignificant activity against M. tuberculosis and various cancer cell lines
Related Benzothiazole DerivativeStructureLacks additional methoxy groupsModerate anticancer activity

Properties

IUPAC Name

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-10-7-8-11(13(9-10)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOIEFTULPIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.